molecular formula C18H19BrN2O2 B11097165 3-bromo-N'-[(E)-(2-butoxyphenyl)methylidene]benzohydrazide

3-bromo-N'-[(E)-(2-butoxyphenyl)methylidene]benzohydrazide

Cat. No.: B11097165
M. Wt: 375.3 g/mol
InChI Key: OCXKIAHCFGPSTG-DEDYPNTBSA-N
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Description

3-bromo-N’-[(E)-(2-butoxyphenyl)methylidene]benzohydrazide is an organic compound belonging to the class of hydrazides It features a bromine atom at the 3-position of the benzene ring and a butoxyphenyl group attached to the hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N’-[(E)-(2-butoxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 3-bromobenzohydrazide and 2-butoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general steps are as follows:

  • Dissolve 3-bromobenzohydrazide in ethanol.
  • Add 2-butoxybenzaldehyde to the solution.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture and filter the precipitate.
  • Wash and recrystallize the product to obtain pure 3-bromo-N’-[(E)-(2-butoxyphenyl)methylidene]benzohydrazide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N’-[(E)-(2-butoxyphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Reduction Reactions: The imine group can be reduced to an amine.

    Oxidation Reactions: The hydrazide moiety can be oxidized to form different functional groups.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Reducing agents like sodium borohydride or hydrogen gas with a catalyst.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Major Products

    Substitution: Products with different substituents replacing the bromine atom.

    Reduction: Corresponding amine derivatives.

    Oxidation: Various oxidized forms of the hydrazide moiety.

Scientific Research Applications

Chemistry

In chemistry, 3-bromo-N’-[(E)-(2-butoxyphenyl)methylidene]benzohydrazide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, derivatives of 3-bromo-N’-[(E)-(2-butoxyphenyl)methylidene]benzohydrazide could be explored for therapeutic applications. Its structural features might be optimized to enhance biological activity and selectivity.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and functional groups make it versatile for various applications.

Mechanism of Action

The mechanism of action of 3-bromo-N’-[(E)-(2-butoxyphenyl)methylidene]benzohydrazide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The hydrazide moiety could form hydrogen bonds or coordinate with metal ions, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N’-[(E)-(2-methylphenyl)methylidene]benzohydrazide
  • 3-bromo-N’-[(E)-(2,3-dichlorophenyl)methylidene]benzohydrazide
  • 3-bromo-N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide

Uniqueness

Compared to similar compounds, 3-bromo-N’-[(E)-(2-butoxyphenyl)methylidene]benzohydrazide is unique due to the presence of the butoxy group, which can influence its solubility, reactivity, and interaction with other molecules

Properties

Molecular Formula

C18H19BrN2O2

Molecular Weight

375.3 g/mol

IUPAC Name

3-bromo-N-[(E)-(2-butoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C18H19BrN2O2/c1-2-3-11-23-17-10-5-4-7-15(17)13-20-21-18(22)14-8-6-9-16(19)12-14/h4-10,12-13H,2-3,11H2,1H3,(H,21,22)/b20-13+

InChI Key

OCXKIAHCFGPSTG-DEDYPNTBSA-N

Isomeric SMILES

CCCCOC1=CC=CC=C1/C=N/NC(=O)C2=CC(=CC=C2)Br

Canonical SMILES

CCCCOC1=CC=CC=C1C=NNC(=O)C2=CC(=CC=C2)Br

Origin of Product

United States

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